(E)-6-(tert-butyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one

Description

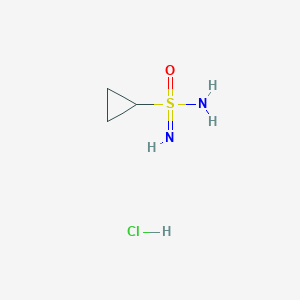

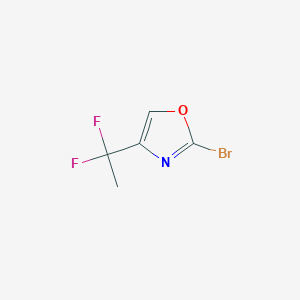

“(E)-6-(tert-butyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one” is a chemical compound with the molecular formula C19H20N4O2S . It is not intended for human or veterinary use and is available for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H20N4O2S . The molecular weight is 368.46.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C19H20N4O2S) and molecular weight (368.46) .Scientific Research Applications

Molecular Structure and Antioxidant Activity

- Molecular and Crystal Structure : A study on similar sulfur-containing sterically hindered trisphenols, including triazine derivatives, indicates their potential antioxidant activity. These molecules exhibit unique molecular and crystal structures, such as asymmetric conformations and intermolecular hydrogen bonds, which are distinct from other derivatives like mesitylene and resorcinol molecules (Litvinov, Bukharov, & Karamov, 2019).

Synthesis and Structural Characterization

- Synthesis of Triazine Derivatives : Research on the synthesis of sterically demanding triazine rings highlights the development of new methods for creating complex molecules. These methods enable the design and synthesis of novel triazine molecules with flexible and functionalized groups, which can have various applications (Werlé, Yin, Heinemann, Hauser, & Meyer, 2017).

Fluorescent Dyes and Stokes Shifts

- Development of Fluorescent Dyes : The creation of derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines has been explored for high yields. These compounds are used for synthesizing fluorescent dyes exhibiting large Stokes shifts, which are crucial for various scientific applications (Rihn, Retailleau, De Nicola, Ulrich, & Ziessel, 2012).

Potential Agents Affecting Cell Differentiation

- Synthesis of Structural Analogs : Structural analogs of triazines have been synthesized for potential cardiogenetic activity. These compounds, including tert-butyl esters, are synthesized through a one-pot protocol, demonstrating their versatility in medical and biochemical research (Linder, Schnürch, & Mihovilovic, 2018).

Lanthanide Complexes and Polymerization

- Lanthanide Complexes for Polymerization : Benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes, which incorporate triazine derivatives, have been developed for ring-opening polymerization of cyclic esters. These complexes demonstrate the potential of triazine derivatives in materials science (Liang, Ni, Li, & Shen, 2012).

properties

IUPAC Name |

6-tert-butyl-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-19(2,3)16-17(25)23(18(26-4)22-21-16)20-11-14-13-8-6-5-7-12(13)9-10-15(14)24/h5-11,24H,1-4H3/b20-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAZZXDMRSUBDN-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N(C1=O)N=CC2=C(C=CC3=CC=CC=C32)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=C(C=CC3=CC=CC=C32)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320820 | |

| Record name | 6-tert-butyl-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

303227-71-6 | |

| Record name | 6-tert-butyl-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2558789.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2558791.png)

![5-(hydroxymethyl)-2-imino-N-(4-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2558792.png)

![N-cycloheptyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2558794.png)

![N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2558795.png)

![3-(4-chlorophenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)